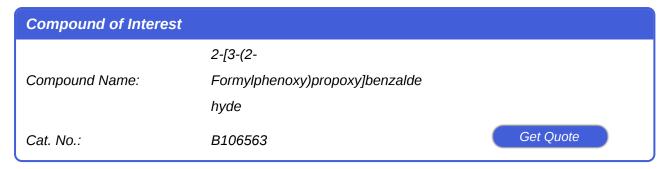




2-[3-(2-Formylphenoxy)propoxy]benzaldehyde CAS number

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-[3-(2-

Formylphenoxy)propoxy]benzaldehyde, a molecule of interest in synthetic and medicinal chemistry. While a specific CAS Number for this compound is not readily available in public databases, this guide outlines a probable synthetic route and expected characterization data based on closely related analogues.

Chemical Identity and Properties

While the exact experimental data for **2-[3-(2-Formylphenoxy)propoxy]benzaldehyde** is not documented in the searched literature, its properties can be inferred from its structure. It is a symmetrical aromatic diether-dialdehyde. The presence of two formyl groups and ether linkages suggests potential for further chemical modifications and use as a precursor in the synthesis of more complex molecules, such as macrocyclic Schiff bases.

Table 1: Predicted Chemical Properties



Property	Value	Source
Molecular Formula	C17H16O4	Calculated
Molecular Weight	284.31 g/mol	Calculated
IUPAC Name	2-[3-(2- Formylphenoxy)propoxy]benza Idehyde	

Proposed Synthesis

A likely synthetic pathway for **2-[3-(2-Formylphenoxy)propoxy]benzaldehyde** can be adapted from the reported synthesis of its butoxy analogue, 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde. The proposed method involves the Williamson ether

Experimental Protocol

synthesis, a well-established reaction for forming ethers.

This protocol is adapted from the synthesis of a similar compound and should be optimized for the specific reactants.

Reaction: Williamson Ether Synthesis

Reactants:

- Salicylaldehyde
- 1,3-Dibromopropane
- Potassium Carbonate (K₂CO₃)
- Acetonitrile (or another suitable polar aprotic solvent)

Procedure:

• To a solution of salicylaldehyde (2.0 equivalents) in dry acetonitrile, add potassium carbonate (2.2 equivalents).



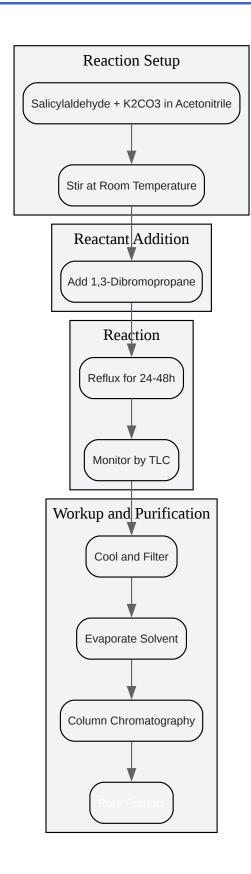
- Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.
- Add 1,3-dibromopropane (1.0 equivalent) dropwise to the reaction mixture.
- Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde.

Table 2: Reagent Quantities for a Laboratory Scale Synthesis

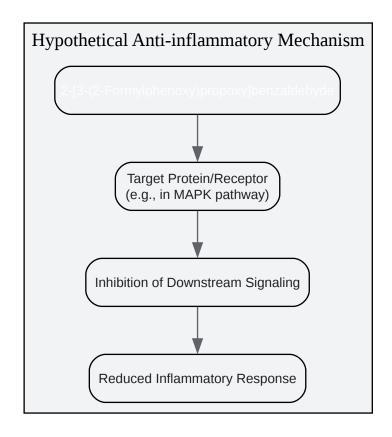
Reagent	Molar Mass (g/mol)	Equivalents	Amount
Salicylaldehyde	122.12	2.0	(Calculated based on desired scale)
1,3-Dibromopropane	201.86	1.0	(Calculated based on desired scale)
Potassium Carbonate	138.21	2.2	(Calculated based on desired scale)
Acetonitrile	-	-	(Sufficient to dissolve reactants)

Synthetic Workflow Diagram









Click to download full resolution via product page

To cite this document: BenchChem. [2-[3-(2-Formylphenoxy)propoxy]benzaldehyde CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b106563#2-3-2-formylphenoxy-propoxy-benzaldehyde-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com